2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a unique combination of pyrazole, triazole, and morpholine moieties
Preparation Methods
The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The synthetic route often starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a thioether linkageReaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or morpholino groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar compounds include other pyrazole-triazole derivatives, such as:
- 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the morpholine group in 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone distinguishes it from other related compounds.
Properties
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S/c1-4-22-10-12(15(19-22)25-5-2)14-17-18-16(20(14)3)26-11-13(23)21-6-8-24-9-7-21/h10H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPLFWSHOXRJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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